molecular formula C11H10O2 B13339160 (R)-1-Phenylprop-2-yn-1-yl acetate

(R)-1-Phenylprop-2-yn-1-yl acetate

Cat. No.: B13339160
M. Wt: 174.20 g/mol
InChI Key: RIUOEWCMERGVQY-LLVKDONJSA-N
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Description

®-1-Phenylprop-2-yn-1-yl acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound features a phenyl group attached to a propynyl acetate moiety, giving it unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Phenylprop-2-yn-1-yl acetate typically involves the esterification of ®-1-Phenylprop-2-yn-1-ol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of ®-1-Phenylprop-2-yn-1-yl acetate can be achieved through continuous flow processes. These methods offer better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

®-1-Phenylprop-2-yn-1-yl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield ®-1-Phenylprop-2-yn-1-ol and acetic acid.

    Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Hydrolysis: ®-1-Phenylprop-2-yn-1-ol and acetic acid.

    Reduction: ®-1-Phenylprop-2-yn-1-ol.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

®-1-Phenylprop-2-yn-1-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-Phenylprop-2-yn-1-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active alcohol, which can then interact with biological pathways. The phenyl group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a fruity aroma, commonly used as a solvent.

    Methyl butanoate: Another ester with a pleasant smell, used in flavorings.

    Phenylacetate: Similar structure but lacks the propynyl group, used in various chemical syntheses.

Uniqueness

®-1-Phenylprop-2-yn-1-yl acetate is unique due to its propynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

[(1R)-1-phenylprop-2-ynyl] acetate

InChI

InChI=1S/C11H10O2/c1-3-11(13-9(2)12)10-7-5-4-6-8-10/h1,4-8,11H,2H3/t11-/m1/s1

InChI Key

RIUOEWCMERGVQY-LLVKDONJSA-N

Isomeric SMILES

CC(=O)O[C@H](C#C)C1=CC=CC=C1

Canonical SMILES

CC(=O)OC(C#C)C1=CC=CC=C1

Origin of Product

United States

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